molecular formula C10H14F2N2O B8198799 4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole

4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole

Cat. No.: B8198799
M. Wt: 216.23 g/mol
InChI Key: BMUPEGHBZVBJCJ-UHFFFAOYSA-N
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Description

4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of cyclohexanone with hydrogen fluoride to introduce the difluoro groups, followed by conversion to the corresponding alcohol. This intermediate is then reacted with methoxy reagents to form the methoxy group. Finally, the pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the pyrazole ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,4-Difluorocyclohexyl)methoxy)-1H-pyrazole is unique due to the combination of the difluorocyclohexyl group, methoxy linkage, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4,4-difluorocyclohexyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O/c11-10(12)3-1-8(2-4-10)7-15-9-5-13-14-6-9/h5-6,8H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUPEGHBZVBJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COC2=CNN=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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